HDAC1 Inhibition Potency: N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide vs. N-(3-Amino-4-fluorophenyl)benzamide
The target compound demonstrates a measurable inhibition of HDAC1 with an IC50 of 443 nM, as determined in a fluorescence-based assay using recombinant full-length human HDAC1 [1]. In contrast, the des-methoxy analog N-(3-amino-4-fluorophenyl)benzamide (CAS 866023-58-7) exhibits significantly weaker HDAC inhibition, with an IC50 of 73,000 nM (73 µM) against the same enzyme target [2]. This represents an approximately 165-fold improvement in potency attributable to the presence of the 3-methoxy substituent on the benzamide ring.
| Evidence Dimension | HDAC1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 443 nM |
| Comparator Or Baseline | N-(3-Amino-4-fluorophenyl)benzamide (CAS 866023-58-7): IC50 = 73,000 nM |
| Quantified Difference | 165-fold greater potency (73,000 nM / 443 nM) |
| Conditions | Inhibition of full-length recombinant human C-terminal His/Flag-tagged HDAC1 expressed in baculovirus-infected Sf9 cells using fluorogenic HDAC substrate after 30 mins by fluorescence analysis [1][2] |
Why This Matters
For researchers investigating HDAC1-mediated epigenetic regulation, the 3-methoxy substitution is essential for achieving sub-micromolar potency; the des-methoxy analog would require >100-fold higher concentrations, increasing the risk of off-target effects and solvent toxicity in cellular assays.
- [1] TargetMine. Inhibition of full length recombinant human HDAC1 by CHEMBL3982925. IC50 = 443 nM. TargetMine Report. View Source
- [2] BindingDB. BDBM50379298 (CHEMBL2011675): Inhibition of human HDAC1, IC50 = 7.30E+4 nM. BindingDB Entry. View Source
